molecular formula C10H8ClNO B12341533 3-Chloro-3-(2-methoxyphenyl)acrylonitrile

3-Chloro-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B12341533
M. Wt: 193.63 g/mol
InChI Key: IUJQARPKZVUQJL-TWGQIWQCSA-N
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Description

3-Chloro-3-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of acrylonitrile, featuring a chloro and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile typically involves the reaction of 2-methoxybenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, forming the desired acrylonitrile derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 3-amino-3-(2-methoxyphenyl)acrylonitrile.

    Oxidation: Formation of 3-chloro-3-(2-methoxyphenyl)acrylic acid.

    Reduction: Formation of 3-chloro-3-(2-methoxyphenyl)propylamine.

Scientific Research Applications

3-Chloro-3-(2-methoxyphenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
  • 3-Chloro-3-(4-chlorophenyl)acrylonitrile
  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Uniqueness

3-Chloro-3-(2-methoxyphenyl)acrylonitrile is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(Z)-3-chloro-3-(2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H8ClNO/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-6H,1H3/b9-6-

InChI Key

IUJQARPKZVUQJL-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C(=C/C#N)/Cl

Canonical SMILES

COC1=CC=CC=C1C(=CC#N)Cl

Origin of Product

United States

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